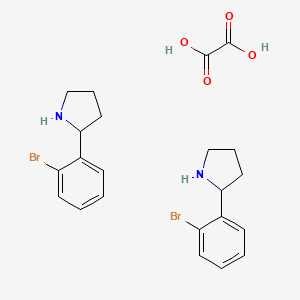
2-(2-Bromophenyl)pyrrolidine hemioxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromophenyl)pyrrolidine hemioxalate is a synthetic organic compound characterized by a brominated phenyl substituent and a stable pyrrolidine ring. This compound is notable for its unique chemical reactivity and stability, making it a valuable building block in organic chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)pyrrolidine typically involves organic reactions such as substitution and cyclization. One common method includes the reaction of 2-bromobenzaldehyde with pyrrolidine under specific conditions to form the desired product . The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of 2-(2-Bromophenyl)pyrrolidine hemioxalate follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)pyrrolidine hemioxalate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide in acetone.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction Reactions: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield iodinated derivatives, while oxidation reactions can produce carboxylic acids or ketones .
Scientific Research Applications
2-(2-Bromophenyl)pyrrolidine hemioxalate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)pyrrolidine hemioxalate involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of Amyloid Binding Alcohol Dehydrogenase (ABAD), modulating the enzyme’s activity non-competitively. This interaction is crucial in the treatment of diseases like Alzheimer’s and cancer .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)pyrrolidine
- 2-(2-Fluorophenyl)pyrrolidine
- 2-(2-Iodophenyl)pyrrolidine
Uniqueness
2-(2-Bromophenyl)pyrrolidine hemioxalate is unique due to its brominated phenyl substituent, which enhances its reactivity and stability compared to its chlorinated, fluorinated, and iodinated counterparts. This unique structure makes it particularly effective in specific biochemical applications .
Properties
Molecular Formula |
C22H26Br2N2O4 |
|---|---|
Molecular Weight |
542.3 g/mol |
IUPAC Name |
2-(2-bromophenyl)pyrrolidine;oxalic acid |
InChI |
InChI=1S/2C10H12BrN.C2H2O4/c2*11-9-5-2-1-4-8(9)10-6-3-7-12-10;3-1(4)2(5)6/h2*1-2,4-5,10,12H,3,6-7H2;(H,3,4)(H,5,6) |
InChI Key |
BLPDCKNKVGNJKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=C2Br.C1CC(NC1)C2=CC=CC=C2Br.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


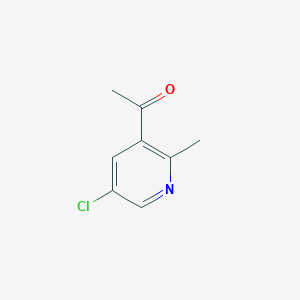
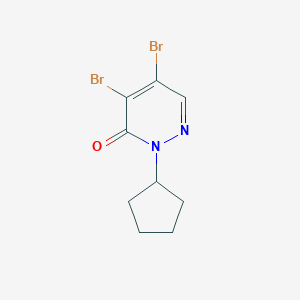
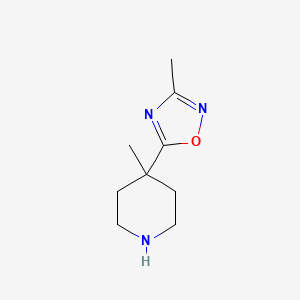
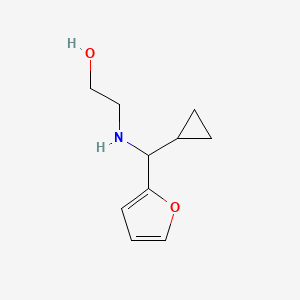
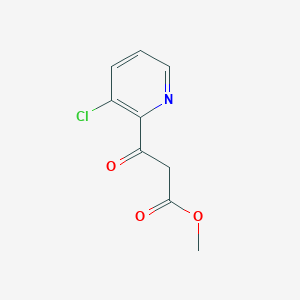
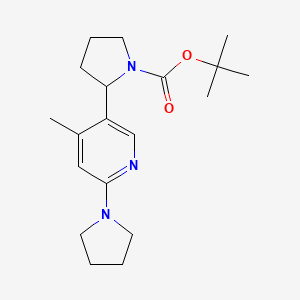
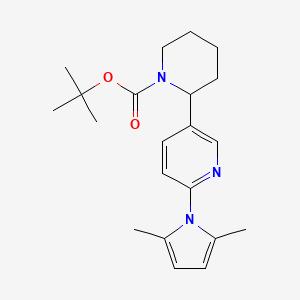
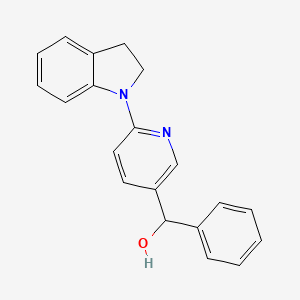
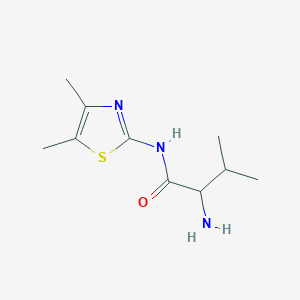
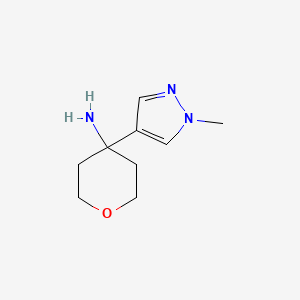

![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-ethyl-3-methylbutanamide](/img/structure/B11812020.png)
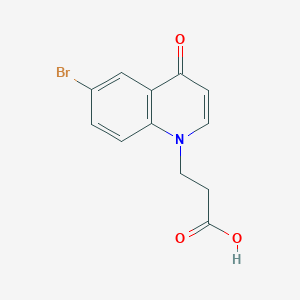
![1-Cyclopropyl-5-nitro-2-phenyl-1H-benzo[d]imidazole](/img/structure/B11812025.png)
